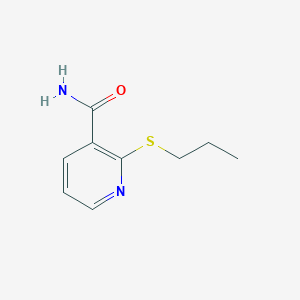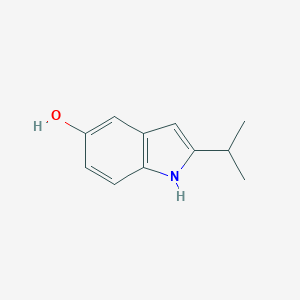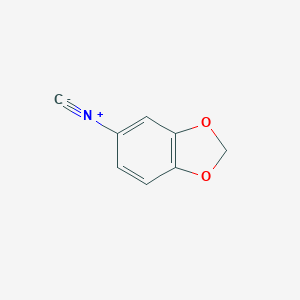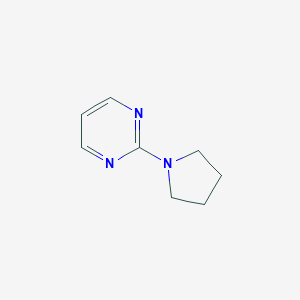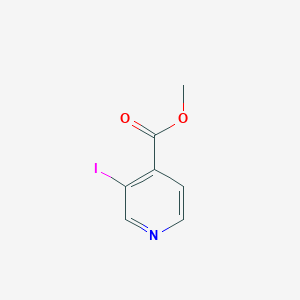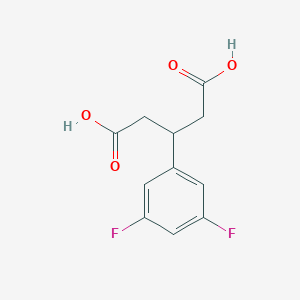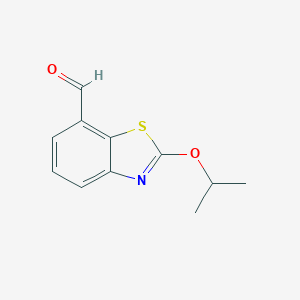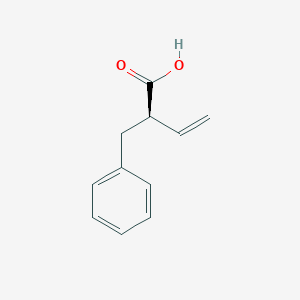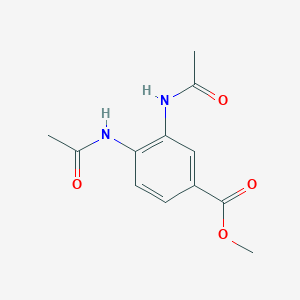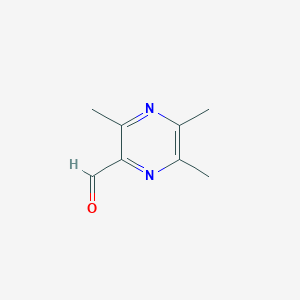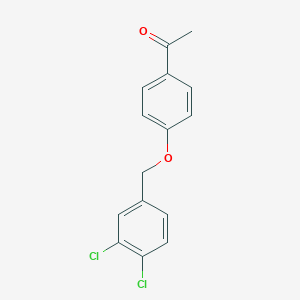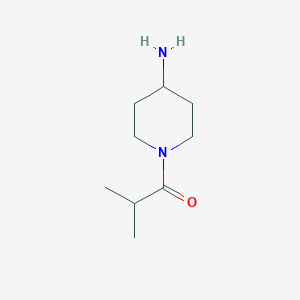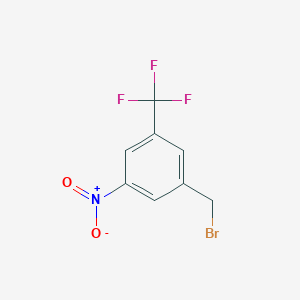
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene, such as 1-Bromo-3,5-bis(trifluoromethyl)benzene, involves the selective preparation by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media. This method allows for the production of synthetically useful reactions through various organometallic intermediates (Porwisiak & Schlosser, 1996).
Molecular Structure Analysis
The molecular structure of bromo- and bromomethyl-substituted benzenes, including compounds closely related to 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene, has been characterized by X-ray crystallography. These analyses reveal various interactions such as C–H···Br, C–Br···Br, and C–Br···π, which play significant roles in determining the compound's crystal packing and structural properties (Jones, Kuś, & Dix, 2012).
Chemical Reactions and Properties
Reactions involving bromomethyl- and nitro-substituted compounds demonstrate a wide range of chemical reactivities. For example, the synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine from commercially available precursors illustrates the compound's versatility in forming new bonds and structures (Ciber et al., 2023). Additionally, the conversion of these compounds into various organometallic and organic derivatives showcases their broad applicability in synthetic chemistry.
Applications De Recherche Scientifique
Organometallic Synthesis : It serves as a versatile starting material for organometallic synthesis, particularly in reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).
X-Ray Structure Determinations : This compound contributes to the understanding of C–H···Br, C–Br···Br, and C–Br···π interactions in benzene derivatives, aiding in crystallography and molecular structure analysis (Jones, Kuś & Dix, 2012).
Electrochemical Studies : It is used in electrochemical studies, particularly in understanding the electron-transfer properties of metal complexes and ligands, and their potential applications in electrochemical technologies (Kamiloğlu et al., 2018).
Synthesis of Novel Organic Compounds : It plays a role in the synthesis of new organic compounds like Ethynylferrocene compounds and derivatives of nitroethenes, contributing to the development of new materials and chemicals with specific properties (Fink et al., 1997), (Chachkov et al., 2008).
Fuel Cell Technology : It is also involved in the fabrication of crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells, indicating its utility in energy-related applications (Yang et al., 2018).
Luminescent Materials : The synthesis and investigation of luminescent properties of various derivatives indicate potential applications in optoelectronics and sensing technologies (Behnisch & Hanack, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-4-5-1-6(8(10,11)12)3-7(2-5)13(14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIQSFGFVNXGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595208 | |
| Record name | 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |
CAS RN |
180146-67-2 | |
| Record name | 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

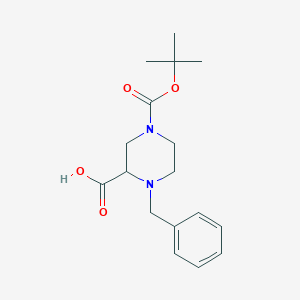
![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)
